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molecular formula C13H19NO2 B7867153 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

Cat. No. B7867153
M. Wt: 221.29 g/mol
InChI Key: LBZLINTVNISAPP-UHFFFAOYSA-N
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Patent
US04663460

Procedure details

A suitable dry reaction vessel having a mechanical stirrer, low temperature thermometer and addition funnel was charged with 250 g (1.34 mol) of m-bromoanisole (Aldrich Chemical Company, Milwaukee, Wis.) in 675 ml of dry tetrahydrofuran and the solution was cooled under nitrogen to -50° C. to -55° C. in a dry ice/acetone bath. A solution of 1357 ml. of sec.-butyllithium in cyclohexane (1.71 mol) was added dropwise to the reaction mixture at such a rate so that the temperature did not rise above -50° C. The resulting white suspension was stirred at -50° C. for 1 hour followed by the addition of 174.2 g (1.54 mol) of 1-methyl-4-piperidone (Aldrich Chemical Company) in 440 ml of dry tetrahydrofuran so as to maintain the reaction temperature below -40° C. When the addition was complete the temperature was allowed to rise to approximately -20° C. over approximately 11/2 hours and then to room temperature over a 1 hour period. Residual sec.-butyllithium was quenched by the addition of 350 ml of saturated sodium chloride solution followed by the addition of 525 ml of water. The aqueous phase was separated and extracted twice with 350 ml portions of methylene chloride. The combined organic extracts were extracted in two portions, each with 1250 ml of 1N hydrochloric acid. The separated aqueous extracts were made basic (pH=10) with 28 percent ammonium hydroxide and extracted 3 times with 350 ml portions of methylene chloride. The organic phase was dried over anhydrous sodium sulfate and the solvent was evaporated in vacuo. The residue was slurried in 1000 ml of hot hexane and the slurry was cooled and filtered. The isolated crystalline product was dried in a vacuum oven to provide 225.6 g of 98% pure product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.71 mol
Type
reactant
Reaction Step Two
Quantity
174.2 g
Type
reactant
Reaction Step Three
Quantity
440 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.C([Li])(CC)C.C1CCCCC1.[CH3:21][N:22]1[CH2:27][CH2:26][C:25](=[O:28])[CH2:24][CH2:23]1>O1CCCC1>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([C:25]2([OH:28])[CH2:26][CH2:27][N:22]([CH3:21])[CH2:23][CH2:24]2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
675 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
1.71 mol
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
174.2 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
440 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The resulting white suspension was stirred at -50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A suitable dry
CUSTOM
Type
CUSTOM
Details
reaction vessel
ADDITION
Type
ADDITION
Details
low temperature thermometer and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled under nitrogen to -50° C. to -55° C. in a dry ice/acetone bath
CUSTOM
Type
CUSTOM
Details
did not rise above -50° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below -40° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
to rise to approximately -20° C. over approximately 11
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
WAIT
Type
WAIT
Details
to room temperature over a 1 hour period
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Residual sec.-butyllithium was quenched by the addition of 350 ml of saturated sodium chloride solution
ADDITION
Type
ADDITION
Details
followed by the addition of 525 ml of water
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 350 ml portions of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted in two portions
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 350 ml portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The isolated crystalline product was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1(CCN(CC1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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